molecular formula C14H11FO3 B6398623 4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid CAS No. 1261939-61-0

4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6398623
CAS No.: 1261939-61-0
M. Wt: 246.23 g/mol
InChI Key: CJWWIBLSWOSPNT-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-4-10(15)7-12(8)9-3-5-11(14(17)18)13(16)6-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWWIBLSWOSPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689333
Record name 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-61-0
Record name 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo electrophilic substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxybenzoic acid moiety may also play a role in its activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the hydroxybenzoic acid moiety distinguishes it from other similar compounds, potentially leading to unique applications and activities .

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